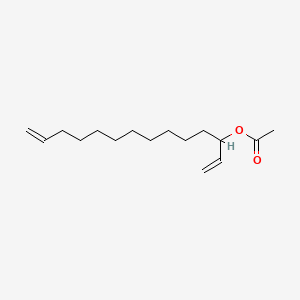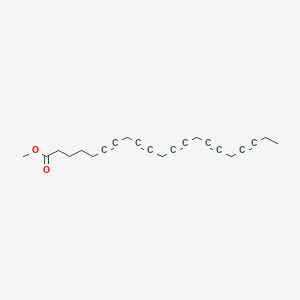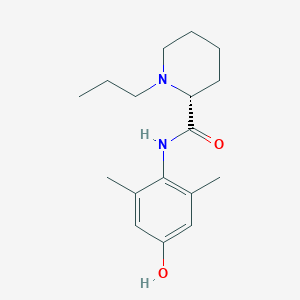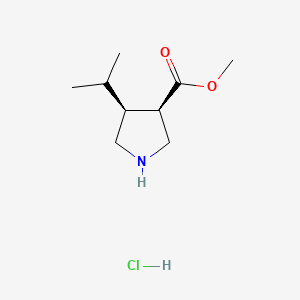![molecular formula C24H31FO4 B13838573 1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde](/img/structure/B13838573.png)
1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanedione Bis(2,4-dinitrophenylhydrazone), also known as Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone] or Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde, is a chemical compound that forms a hydrazone derivative with 2,4-dinitrophenylhydrazine. This compound is often used in analytical chemistry for the detection and quantification of carbonyl compounds due to its ability to form stable derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanedione Bis(2,4-dinitrophenylhydrazone) typically involves the reaction of 1,2-propanedione (methylglyoxal) with 2,4-dinitrophenylhydrazine under acidic conditions. The reaction proceeds through a nucleophilic addition to the carbonyl moiety, followed by the elimination of water to form the hydrazone derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with careful control of temperature and pH to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanedione Bis(2,4-dinitrophenylhydrazone) primarily undergoes condensation reactions with carbonyl compounds. It can also participate in substitution reactions where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Reagents: 2,4-dinitrophenylhydrazine, 1,2-propanedione (methylglyoxal)
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst
Major Products
The major product of the reaction between 1,2-propanedione and 2,4-dinitrophenylhydrazine is the hydrazone derivative, which is stable and can be used for further analytical applications .
Aplicaciones Científicas De Investigación
1,2-Propanedione Bis(2,4-dinitrophenylhydrazone) has several applications in scientific research:
Analytical Chemistry: Used for the detection and quantification of carbonyl compounds in various samples.
Biology: Employed in the study of metabolic pathways involving carbonyl compounds.
Medicine: Investigated for its potential role in detecting biomarkers for certain diseases.
Industry: Utilized in quality control processes to monitor the presence of carbonyl compounds in products.
Mecanismo De Acción
The mechanism of action of 1,2-Propanedione Bis(2,4-dinitrophenylhydrazone) involves the formation of a stable hydrazone derivative through the reaction with carbonyl compounds. This reaction proceeds via nucleophilic addition of the hydrazine group to the carbonyl carbon, followed by the elimination of water. The resulting hydrazone derivative is stable and can be easily detected using spectrophotometric methods .
Comparación Con Compuestos Similares
Similar Compounds
- Benzaldehyde, (2,4-dinitrophenyl)hydrazone
- Cyclohexanone, (2,4-dinitrophenyl)hydrazone
- Acetaldehyde, (2,4-dinitrophenyl)hydrazone
Uniqueness
1,2-Propanedione Bis(2,4-dinitrophenylhydrazone) is unique due to its ability to form stable derivatives with a wide range of carbonyl compounds, making it highly versatile for analytical applications. Compared to similar compounds, it offers greater stability and sensitivity in detecting carbonyl compounds .
Propiedades
Fórmula molecular |
C24H31FO4 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
ethyl (2E)-2-[(9R,10S,11S,13S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]acetate |
InChI |
InChI=1S/C24H31FO4/c1-5-29-21(28)12-18-14(2)10-19-17-7-6-15-11-16(26)8-9-23(15,4)24(17,25)20(27)13-22(18,19)3/h8-9,11-12,14,17,19-20,27H,5-7,10,13H2,1-4H3/b18-12+/t14-,17?,19?,20-,22+,23-,24-/m0/s1 |
Clave InChI |
ZZQITUIPUODKAL-PWEUFGFLSA-N |
SMILES isomérico |
CCOC(=O)/C=C/1\[C@H](CC2[C@@]1(C[C@@H]([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C |
SMILES canónico |
CCOC(=O)C=C1C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


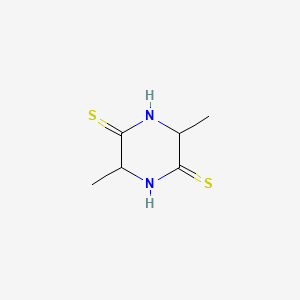
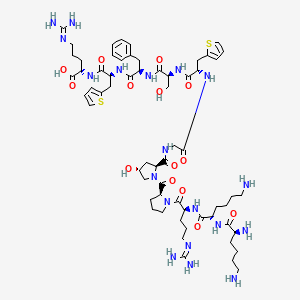
![(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron](/img/structure/B13838503.png)
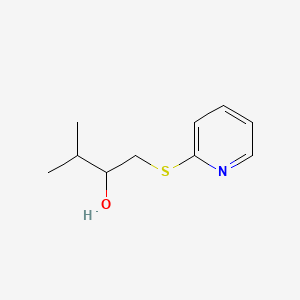
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
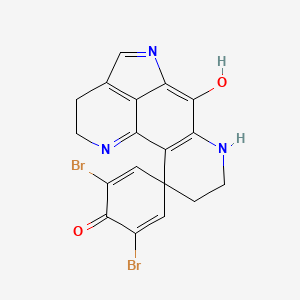
![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
